molecular formula C8H4BrN3 B597512 5-bromo-2-(dicyanomethyl)pyridine CAS No. 116195-86-9

5-bromo-2-(dicyanomethyl)pyridine

Cat. No.: B597512
CAS No.: 116195-86-9
M. Wt: 222.045
InChI Key: GDJPJOCXZWNBMJ-UHFFFAOYSA-N
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Description

5-Bromo-2-(dicyanomethyl)pyridine (CAS: 116195-86-9) is a pyridine derivative featuring a bromine atom at the 5-position and a dicyanomethyl group (-CH(CN)₂) at the 2-position. Its molecular formula is C₈H₄BrN₃, with a molar mass of 222.04 g/mol and a predicted density of 1.706 g/cm³ . The dicyanomethyl group imparts strong electron-withdrawing properties, influencing reactivity and coordination chemistry. This compound is used in pharmaceutical and materials research, particularly as a building block for metal complexes and functionalized heterocycles .

Properties

CAS No.

116195-86-9

Molecular Formula

C8H4BrN3

Molecular Weight

222.045

IUPAC Name

2-(5-bromo-1H-pyridin-2-ylidene)propanedinitrile

InChI

InChI=1S/C8H4BrN3/c9-7-1-2-8(12-5-7)6(3-10)4-11/h1-2,5,12H

InChI Key

GDJPJOCXZWNBMJ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C#N)C#N)NC=C1Br

Synonyms

5-bromo-2-(dicyanomethyl)pyridine

Origin of Product

United States

Comparison with Similar Compounds

Substituent Electronic Effects

Compound Name Substituent (Position 2) Electronic Nature Molecular Formula Molar Mass (g/mol) Density (g/cm³) Boiling Point (°C)
5-Bromo-2-(dicyanomethyl)pyridine -CH(CN)₂ Strongly electron-withdrawing C₈H₄BrN₃ 222.04 1.706 (pred.) 192.5 (pred.)
5-Bromo-2-acetylpyridine -COCH₃ Moderately electron-withdrawing C₇H₆BrNO 216.03 N/A N/A
5-Bromo-2-methoxypyridine -OCH₃ Electron-donating C₆H₆BrNO 204.02 N/A N/A
5-Bromo-2-(tert-butyl)pyridine -C(CH₃)₃ Sterically bulky, weakly donating C₉H₁₂BrN 214.10 N/A N/A
5-Bromo-2-(difluoromethoxy)pyridine -OCHF₂ Electron-withdrawing C₆H₄BrF₂NO 224.00 1.67 194

Key Findings :

  • The dicyanomethyl group in the target compound exhibits the strongest electron-withdrawing effect, enhancing electrophilicity at the pyridine ring. This contrasts with electron-donating groups (e.g., -OCH₃) or bulky substituents (e.g., -C(CH₃)₃), which reduce reactivity in electrophilic substitutions .
  • Steric effects: The tert-butyl group in 5-bromo-2-(tert-butyl)pyridine hinders nucleophilic attack at the 5-bromo position, unlike the planar dicyanomethyl group .

Physical Properties and Stability

  • Solubility: The dicyanomethyl group increases polarity, likely reducing solubility in non-polar solvents compared to tert-butyl or methoxy derivatives .
  • Thermal Stability : 5-Bromo-2-(difluoromethoxy)pyridine has a boiling point of 194°C , slightly higher than the target compound’s predicted 192.5°C , reflecting differences in substituent volatility .

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